
Theoretical Properties of 2-Ethynyl-1,3,5-
trimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-ethynyl-1,3,5-trimethylbenzene

Cat. No.: B1595548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2-
ethynyl-1,3,5-trimethylbenzene (also known as mesitylacetylene). The document collates

available physicochemical data and presents a detailed, plausible experimental protocol for its

synthesis via a Sonogashira coupling reaction. Furthermore, this guide offers theoretically

derived estimations of its electronic and vibrational properties based on computational studies

of structurally related molecules. These estimations provide valuable insights for researchers

exploring the applications of this compound in various fields, including materials science and as

a building block in drug development. The synthesis workflow is visually represented to

facilitate understanding.

Introduction
2-ethynyl-1,3,5-trimethylbenzene is an aromatic hydrocarbon characterized by a benzene

ring substituted with three methyl groups and one ethynyl group. This unique structure,

combining the steric bulk of the mesityl group with the reactive ethynyl moiety, makes it a

compound of interest in organic synthesis and materials science. Its potential applications

include its use as a building block for larger, complex molecules and as a component in the

development of novel polymers and functional materials. Understanding its theoretical

properties is crucial for predicting its reactivity, stability, and potential interactions in various

chemical systems.
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Physicochemical Properties
The known physicochemical properties of 2-ethynyl-1,3,5-trimethylbenzene are summarized

in the table below. This data is compiled from various chemical suppliers and databases.[1]

Property Value Reference(s)

Molecular Formula C₁₁H₁₂ [1]

Molecular Weight 144.21 g/mol

CAS Number 769-26-6

Appearance Liquid

Density 0.919 - 0.921 g/cm³ at 25 °C [2]

Boiling Point
100.6-101.5 °C at 20 Torr, 210-

215 °C at 760 Torr
[1]

Melting Point 2.7-3.5 °C [1]

Refractive Index (n20/D) 1.543 - 1.547 [2]

Flash Point 72.1 - 83.88 °C [1]

Solubility
Insoluble in water, soluble in

organic solvents.

Theoretical Electronic Properties (Estimated)
Due to the lack of specific computational studies on 2-ethynyl-1,3,5-trimethylbenzene, the

following electronic properties are estimated based on Density Functional Theory (DFT)

calculations performed on analogous molecules, such as other alkylated and ethynyl-

substituted benzenes.[3][4][5] These values provide a theoretical framework for understanding

the molecule's reactivity.
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Parameter Estimated Value Significance

HOMO Energy ~ -8.5 to -9.0 eV

The energy of the Highest

Occupied Molecular Orbital;

relates to the molecule's ability

to donate electrons

(nucleophilicity).

LUMO Energy ~ -0.5 to -1.0 eV

The energy of the Lowest

Unoccupied Molecular Orbital;

relates to the molecule's ability

to accept electrons

(electrophilicity).

HOMO-LUMO Gap ~ 7.5 to 8.5 eV

The energy difference between

the HOMO and LUMO; a larger

gap suggests higher kinetic

stability and lower chemical

reactivity.[4][5]

Ionization Potential ~ 8.5 to 9.0 eV
The energy required to remove

an electron from the molecule.

Electron Affinity ~ 0.5 to 1.0 eV

The energy released when an

electron is added to the

molecule.

Theoretical Vibrational Frequencies (Estimated)
The following are estimated prominent vibrational frequencies for 2-ethynyl-1,3,5-
trimethylbenzene based on infrared spectroscopy of 1,3,5-trimethylbenzene (mesitylene) and

known frequencies for the ethynyl group.[6] These estimations are useful for spectroscopic

identification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.irjweb.com/HOMO%20LUMO%20STUDY%20,%20REACTIVITY%20DESCRIPTORS%20AND%20MULLIKEN%20CHARGES%20%20OF%20IMIDAZOLE%20DERIVATIVE.pdf
https://pdfs.semanticscholar.org/8811/f00dd7e0eb47a7b47b91be024fbb96fe2bbf.pdf?skipShowableCheck=true
https://www.benchchem.com/product/b1595548?utm_src=pdf-body
https://www.benchchem.com/product/b1595548?utm_src=pdf-body
https://docbrown.info/page06/spectra/mesitylene-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment

~ 3300 ≡C-H stretch (alkyne)

~ 2100 C≡C stretch (alkyne)

3080 - 3030 =C-H stretch (aromatic)

2975 - 2845 C-H stretch (methyl groups)

~ 1600, ~ 1500 C=C stretch (aromatic ring)

1470 - 1370 C-H bend (methyl groups)

900 - 735 Out-of-plane C-H bend (1,3,5-trisubstituted ring)

Synthesis Protocol: Sonogashira Coupling
A plausible and efficient method for the synthesis of 2-ethynyl-1,3,5-trimethylbenzene is the

Sonogashira cross-coupling reaction. The following is a detailed experimental protocol adapted

from established procedures for similar couplings.[7][8][9]

Reaction:

1-bromo-2,4,6-trimethylbenzene + ethynyltrimethylsilane → 2-((trimethylsilyl)ethynyl)-1,3,5-

trimethylbenzene

2-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene → 2-ethynyl-1,3,5-trimethylbenzene

Materials:

1-bromo-2,4,6-trimethylbenzene

Ethynyltrimethylsilane

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (TEA)
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Tetrahydrofuran (THF), anhydrous

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Coupling Reaction:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-

2,4,6-trimethylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

Add anhydrous THF and anhydrous triethylamine (2.0 eq).

To this stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, cool the reaction to room temperature.

Work-up and Deprotection:

Filter the reaction mixture through a pad of celite to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in THF.
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Add TBAF solution (1.1 eq) dropwise at 0 °C.

Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the

deprotection by TLC.

Quench the reaction by adding saturated aqueous NH₄Cl.

Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to afford pure 2-ethynyl-1,3,5-trimethylbenzene.

Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-ethynyl-1,3,5-
trimethylbenzene.

1-bromo-2,4,6-trimethylbenzene +
Ethynyltrimethylsilane

Sonogashira Coupling
(Pd(PPh₃)₂Cl₂, CuI, TEA, THF) 2-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene Deprotection

(TBAF, THF) 2-ethynyl-1,3,5-trimethylbenzene Purification
(Column Chromatography) Pure Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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